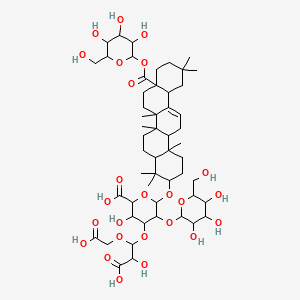

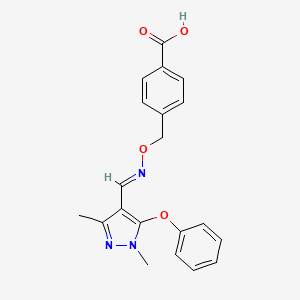

![molecular formula C14H17N3O4S B6595042 2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid CAS No. 172960-62-2](/img/structure/B6595042.png)

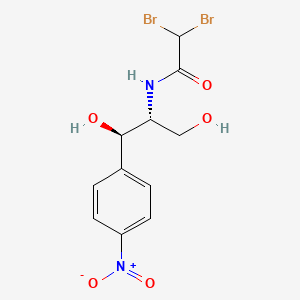

2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid

Vue d'ensemble

Description

2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid is a chemical compound commonly known as DPPE or DPPEA. It is a sulfonic acid derivative of pyrazole and has been studied for its potential applications in scientific research. DPPE has been found to have various biochemical and physiological effects, making it a promising candidate for research in the fields of pharmacology and biochemistry.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

- Acid Catalyzed Hydrolysis : 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide undergoes hydrolysis to generate unexpected compounds due to cleavage of N-amido-alkyl and N-amido-acyl bonds under acid-catalyzed conditions (Rouchaud et al., 2010).

- Synthesis of Complex Molecules : The compound is utilized in reactions leading to the formation of complex molecules like ethyl 4-[(E)-2-{3-aryl(hetaryl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethenyl]-1-phenyl-1H-pyrazoe-3-carboxylates (Matiichuk et al., 2009).

Catalysis and Synthesis of Derivatives

- Catalysis in Synthesis of Heterocyclic Compounds : It plays a role in the synthesis of new heterocyclic compounds like polysubstituted imidazole and pyrrole derivatives under Brønsted acid conditions (Dai et al., 2016).

- Formation of Lanthanide Metal-Organic Frameworks : The compound is used in synthesizing lanthanide(III)-organic frameworks, showing potential as fluorescence sensors (Shi et al., 2015).

Medicinal Chemistry and Biological Activity

- Synthesis of Compounds with Antitubercular and Antifungal Activity : Derivatives of the compound show significant antitubercular and antifungal activity (Syed et al., 2013).

- Eco-friendly Synthesis of Biomolecules : Used in the eco-friendly synthesis of α-amino esters derivatives, yielding new active biomolecules (Mabrouk et al., 2020).

Material Science and Polymerization

- Vinyl-Addition Polymerization Catalysis : It's involved in catalyzing vinyl-addition polymerization of norbornene, producing high molecular weight polymers (Benade et al., 2011).

Mécanisme D'action

Target of Action

Metazachlor ESA targets bacterial cells, particularly the plant pathogenic bacteria Agrobacterium tumefaciens T-37 . It disrupts the cell membrane, leading to ion leakage .

Mode of Action

The antibacterial activity of metazachlor ESA is achieved by damaging the cell membrane of the bacteria . This damage leads to the leakage of ions, disrupting the normal functioning of the cell . Additionally, metazachlor ESA can cause the destruction of cellular proteins .

Biochemical Pathways

Metazachlor ESA affects the biochemical pathways related to cell membrane integrity and protein synthesis . The disruption of these pathways leads to the death of the bacterial cells .

Pharmacokinetics

It’s known that metazachlor, the parent compound, has a half-life in soils of 5–30 days . It degrades to form metazachlor ESA among other products .

Result of Action

The result of metazachlor ESA’s action is the death of the targeted bacterial cells . This is due to the disruption of the cell membrane and the destruction of cellular proteins .

Action Environment

Environmental factors can influence the action of metazachlor ESA. For instance, in an agricultural retention pond, high concentration pulses of metazachlor ESA were observed during transient flow conditions . Rainfall events during the application period can cause high discharge of the parent compound and lower release of metazachlor ESA . Later rainfall events lead to high displacement of metazachlor ESA .

Propriétés

IUPAC Name |

2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-11-5-3-6-12(2)14(11)17(10-16-8-4-7-15-16)13(18)9-22(19,20)21/h3-8H,9-10H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVCSECPEVHQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891454 | |

| Record name | Metazachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172960-62-2 | |

| Record name | Metazachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

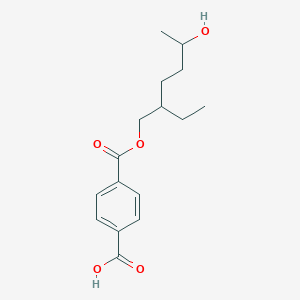

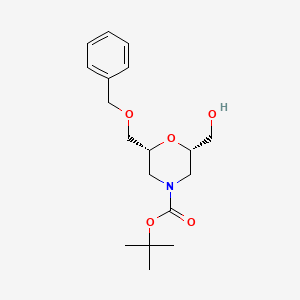

![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)

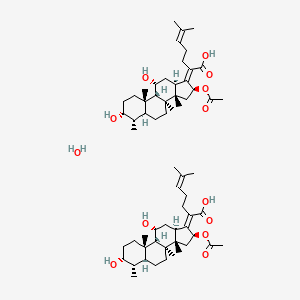

![2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid](/img/structure/B6595017.png)